molecular formula C15H10BrCl2NO B5471222 3-[(2-bromophenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one

3-[(2-bromophenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one

Cat. No.: B5471222
M. Wt: 371.1 g/mol
InChI Key: PGNMRMVUYITXFF-FPLPWBNLSA-N
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Description

The compound “3-[(2-bromophenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one” is a complex organic molecule. It contains a propenone group (a type of unsaturated ketone), which is connected to a bromophenyl group and a dichlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a propenone group, a bromophenyl group, and a dichlorophenyl group . The exact structure would depend on the specific positions of these groups in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, the chlorine atoms, and the propenone group . These functional groups could potentially undergo a variety of chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and chlorine atoms could potentially make the compound relatively heavy and polar .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, reactivity, and potential applications .

Properties

IUPAC Name

(Z)-3-(2-bromoanilino)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2NO/c16-11-3-1-2-4-14(11)19-8-7-15(20)10-5-6-12(17)13(18)9-10/h1-9,19H/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNMRMVUYITXFF-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=CC(=O)C2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C\C(=O)C2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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